1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide: Lacks the 2-methylphenyl group.
1-ethyl-5-chloro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide: Chlorine instead of fluorine.
1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-3-sulfonamide: Sulfonamide group at a different position.
Uniqueness
1-ethyl-5-fluoro-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H14FN3O2S |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-N-(2-methylphenyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H14FN3O2S/c1-3-16-12(13)11(8-14-16)19(17,18)15-10-7-5-4-6-9(10)2/h4-8,15H,3H2,1-2H3 |
InChI Key |
JONWJVXVBCQUQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C)F |
Origin of Product |
United States |
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